2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
Description
2-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a synthetic organic compound featuring a chromen-4-one (benzopyran-4-one) core substituted with a 1,4-thiazepane ring bearing a 2-chlorophenyl group. The 2-chlorophenyl substituent contributes steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions . Structural studies of analogous compounds suggest that such derivatives often exhibit stabilized crystal packing via non-covalent interactions like π-π stacking and C–H···O contacts .
Properties
IUPAC Name |
2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHWVFBDZLHFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as a 2-chlorophenyl amine and a suitable thiol, under acidic or basic conditions.
Attachment of the Chromenone Moiety: The chromenone structure can be introduced via a condensation reaction between a chromone derivative and the thiazepane intermediate.
Final Coupling: The final step involves coupling the thiazepane-chromenone intermediate with a carbonyl-containing reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazepane ring and chromenone moiety could play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with other chromenone derivatives but differs in substituent composition (Table 1).
- Thiazepane vs. Alkoxy Substituents : The thiazepane ring in the target compound introduces a flexible, sulfur-containing heterocycle, contrasting with the rigid propoxy chain in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one . This flexibility may enhance binding to biological targets by adopting multiple conformations.
- Chlorophenyl vs.
Electronic and Steric Effects
- Electron-Withdrawing Chlorine: The chloro substituent increases the electrophilicity of the chromenone core, which may enhance interactions with electron-rich biological targets (e.g., enzymes) compared to methyl-substituted analogs .
Crystallographic and Stabilization Features
- Target Compound: Likely stabilized by π-π stacking (chromenone rings) and C–H···O/S interactions (thiazepane and carbonyl groups), as seen in similar structures .
- Comparison with 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one : The latter relies on intramolecular C–H···O contacts and π-π stacking for stabilization, but lacks sulfur-mediated interactions .
- Software Tools : Structural data for these compounds may be determined using SHELX (for refinement) and visualized via ORTEP-3, ensuring accurate bond-length and angle measurements .
Biological Activity
The compound 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one , also known by its CAS number 1795365-00-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.8 g/mol. The structure includes a thiazepane ring, a chromenone moiety, and a chlorophenyl substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂S |
| Molecular Weight | 337.8 g/mol |
| CAS Number | 1795365-00-2 |
| Density | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with thiazepane rings have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal strains, suggesting a role in treating infections.
Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies on human cell lines demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Studies
- Case Study on Antioxidant Potential : A recent study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of related thiazepane derivatives, emphasizing their potential for developing neuroprotective agents.
- Clinical Applications : In a clinical trial assessing anti-inflammatory drugs for rheumatoid arthritis, compounds similar to this thiazepane derivative showed promise in reducing joint inflammation and improving patient mobility.
- Antimicrobial Research : A comparative study published in Pharmaceutical Biology investigated various thiazepane derivatives' effectiveness against resistant bacterial strains, positioning this compound as a candidate for further development.
Q & A
Q. What are common synthetic routes for 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A multi-step approach involves:
- Step 1 : Condensation of 2-hydroxyacetophenone derivatives with substituted aldehydes to form chalcone intermediates.
- Step 2 : Cyclization using iodine or other electrophilic reagents at 140–145°C to form the chromen-4-one core.
- Step 3 : Introduction of the 1,4-thiazepane moiety via nucleophilic substitution or coupling reactions. For example, reacting the chromenone with 7-(2-chlorophenyl)-1,4-thiazepane in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization yield high-purity crystals.
- Characterization : Confirmed via / NMR, HRMS, and X-ray crystallography .
Q. How is the molecular structure of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Programs like SHELXD (for phase determination) and SHELXL (for refinement) resolve atomic positions. The chromen-4-one core is nearly planar, with deviations ≤0.2 Å for key atoms (e.g., C8, C12) .
- Stabilization : Non-classical interactions (e.g., C–H···O hydrogen bonds forming S(5)/S(6) motifs) and π-π stacking (distance ~3.5 Å between chromen rings) stabilize the crystal lattice .
Q. What biological activities are reported for structurally related compounds?
- Methodological Answer : Analogous chromen-4-one and thiazepane derivatives exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : IC values <10 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Enzyme Inhibition : α-Glucosidase (IC ~25 µM) and kinase inhibition (e.g., EGFR) due to hydrophobic interactions with active sites .
Advanced Questions
Q. What challenges arise in crystallographic refinement of this compound?
- Methodological Answer : Key challenges include:
- Disorder Handling : Partial occupancies (e.g., Cl vs. H atoms at the same site, 94.7% H vs. 5.3% Cl) require constrained refinement in SHELXL .
- Thermal Motion : High displacement parameters for flexible groups (e.g., propoxy chains) are modeled using ISOR or SIMU restraints .
- Weak Interactions : Quantifying non-covalent forces (e.g., C–H···O, π-π) requires Hirshfeld surface analysis or energy frameworks (using CrystalExplorer) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time, serum concentration) .
- Purity Checks : Use HPLC (≥95% purity) and elemental analysis to rule out synthetic byproducts .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl on the thiazepane) and correlate with activity trends .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide screens binding modes to targets (e.g., α-glucosidase). The chromen-4-one’s carbonyl group often forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
- QM/MM : Gaussian or ORCA calculates electronic interactions (e.g., charge transfer in enzyme active sites) .
Q. How are reaction conditions optimized for scalable synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature (140–150°C), solvent (DMF vs. THF), and catalyst (KCO vs. CsCO) .
- In-line Monitoring : ReactIR tracks intermediate formation (e.g., chalcone enolization) to minimize side products.
- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for DMF) improves E-factor scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
